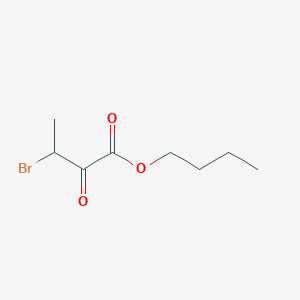

Butyl 3-bromo-2-oxobutanoate

Description

Butyl 3-bromo-2-oxobutanoate is a brominated ester featuring a ketone (oxo) group and a bromine substituent on the butanoate backbone. The bromine atom and oxo group likely confer distinct reactivity compared to simpler butyl esters, influencing its stability, solubility, and toxicity. This article compares its hypothetical properties with structurally related butyl esters, including butyl acrylate, butyl acetate, and butyl carbitol acetate, using available data from authoritative sources.

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

butyl 3-bromo-2-oxobutanoate |

InChI |

InChI=1S/C8H13BrO3/c1-3-4-5-12-8(11)7(10)6(2)9/h6H,3-5H2,1-2H3 |

InChI Key |

ZULXEZDKVDMRRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=O)C(C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Butyl Esters

Physical and Chemical Properties

The bromine and oxo groups in butyl 3-bromo-2-oxobutanoate are expected to increase its molecular weight and density compared to non-halogenated analogs. A comparison of key properties is outlined below:

Key Observations :

Key Observations :

- Butyl acrylate’s hazards include flammability, skin sensitization, and respiratory irritation .

- Brominated esters like the target compound may exhibit heightened toxicity due to bromine’s electrophilic nature, increasing risks of DNA alkylation or protein binding.

Environmental Impact and Biodegradability

The environmental persistence of butyl esters varies significantly:

Key Observations :

Regulatory and Handling Considerations

Regulatory status and handling protocols differ among butyl esters:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl 3-bromo-2-oxobutanoate, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Esterification : React 3-bromo-2-oxobutanoic acid with butanol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor progress via TLC.

- Purification : Use recrystallization with solvents like isooctane (boiling point ~99°C) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Yield Optimization : Vary stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (80–100°C), and catalyst loading (5–10 mol%).

- Data Table :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 90 | 78 | >95 |

| p-TsOH | 85 | 82 | >97 |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR : ¹H NMR (δ ~4.2 ppm for butyl CH₂O, δ ~3.5 ppm for brominated CH₂) and ¹³C NMR (δ ~170 ppm for ketone carbonyl) .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for single-crystal structure determination .

Q. How can the purity of this compound be assessed, and what are common contaminants?

- Methodology :

- GC-MS : Detect residual butanol or unreacted 3-bromo-2-oxobutanoic acid (retention time comparison).

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; monitor at 210 nm .

- Common Contaminants : Butyl esters of side products (e.g., dibrominated derivatives).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the brominated ketone moiety in this compound during nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) under varying pH and solvent polarities.

- Computational Modeling : Use DFT calculations (Gaussian 16) to map transition states and activation energies for SN2 pathways .

- Key Finding : Steric hindrance from the butyl group reduces reactivity compared to methyl esters.

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound derivatives?

- Methodology :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamer interconversion).

- COSY/NOESY : Assign coupling between adjacent protons (e.g., butyl chain vs. brominated CH₂) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .

Q. What strategies mitigate degradation of this compound under storage or reaction conditions?

- Methodology :

- Stability Assays : Conduct accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring.

- Storage : Use amber vials at -20°C; avoid exposure to moisture (desiccants) .

- Additives : Incorporate radical scavengers (e.g., BHT) in reaction mixtures to prevent oxidative decomposition.

Q. How does the electronic nature of substituents on the butyl chain influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) with aryl boronic acids.

- Hammett Analysis : Correlate substituent σ values with reaction rates .

- Data Table :

| Substituent | σ Value | Reaction Rate (k, s⁻¹) |

|---|---|---|

| -OCH₃ | -0.27 | 0.12 |

| -NO₂ | +0.78 | 0.03 |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.